3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Catalog No.
S843460
CAS No.
1268350-47-5
M.F
C15H21BO4
M. Wt
276.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxabor...

CAS Number

1268350-47-5

Product Name

3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

IUPAC Name

3,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Molecular Formula

C15H21BO4

Molecular Weight

276.14 g/mol

InChI

InChI=1S/C15H21BO4/c1-9-7-11(13(17)18)8-12(10(9)2)16-19-14(3,4)15(5,6)20-16/h7-8H,1-6H3,(H,17,18)

InChI Key

ZNWPYBXTTPJEHU-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)C)C(=O)O

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)C)C(=O)O
PHBPin was synthesized for the first time by Miyaura and co-workers in 1990 as a boronic acid derivative. Since then, it has gained significant attention in organic chemistry and materials science due to its unique reactivity and stability. The compound is a white powder that is soluble in organic solvents and has a melting point of 176-180°C.
PHBPin is a crystalline solid that has a molecular weight of 290.3 g/mol. Its chemical formula is C14H19BO4, and its CAS registry number is 881681-01-2. The compound is relatively stable in air, but it should be kept away from water and oxidizing agents.
PHBPin can be synthesized by the standard process of Suzuki-Miyaura coupling reaction between 3,4-dimethyl-5-iodobenzoic acid and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) ethenylbenzene in the presence of a palladium catalyst. The synthesized compound can be purified by column chromatography, and its purity can be confirmed by spectroscopic and analytical techniques such as NMR, IR, and mass spectrometry.
PHBPin can be characterized by various analytical methods, including NMR spectroscopy, infrared spectroscopy, and mass spectrometry. NMR spectroscopy can be used to determine the molecular structure and purity of the compound. IR spectroscopy can provide information about the functional groups present in the molecule, while mass spectrometry can be used for molecular weight determination and confirmation of the molecular formula.
PHBPin has shown promising biological properties, including antiviral and anticancer activity. Studies have shown that PHBPin can effectively inhibit the replication of HIV-1 and HSV-1 viruses, making it a potential candidate for developing antiviral drugs. It has also been shown to possess anticancer activity by inhibiting the proliferation and inducing apoptosis of cancer cells.
Toxicity and Safety:
PHBPin has not shown any significant toxicity or safety concerns in scientific experiments. However, further studies are required to evaluate its long-term safety and toxicity in vivo.
PHBPin has numerous applications in various fields of research and industry, including organic synthesis, materials science, and pharmaceuticals. It can be used as a building block for the synthesis of complex organic molecules, such as biologically active compounds and novel materials. It is also used in the synthesis of polymer conjugates and drug delivery systems.
PHBPin is actively being researched in various fields, including organic chemistry, materials science, and biological science. Studies are being conducted to develop new methods for the synthesis of PHBPin and its derivatives, and to explore its potential applications in drug delivery systems and materials science.
PHBPin has the potential to revolutionize various fields of research and industry, including pharmaceuticals, materials science, and biotechnology. It can be used to develop new drugs for the treatment of viral and cancerous diseases, and it can also be used in the synthesis of new materials with unique properties.
Despite its promising potential, PHBPin has some limitations, including its high cost and limited availability. Future research should focus on developing cost-effective and scalable methods for the synthesis of PHBPin and its derivatives. Additionally, further studies are required to evaluate its long-term safety and toxicity in vivo.
1. Developing more cost-effective and scalable methods for the synthesis of PHBPin and its derivatives.
2. Exploring the potential application of PHBPin in drug delivery systems.
3. Developing novel materials using PHBPin and its derivatives.
4. Investigating the potential use of PHBPin in photovoltaic devices.
5. Exploring the potential use of PHBPin in the synthesis of biodegradable polymers.
6. Developing more efficient catalytic systems for the synthesis of PHBPin and its derivatives.
7. Exploring the potential of PHBPin in the synthesis of bioconjugates and protein labeling.
8. Investigating the effect of PHBPin on human cell lines and its long-term toxicity in vitro.
9. Developing new synthetic methods for the preparation of isomers and analogs of PHBPin.
10. Investigating the potential use of PHBPin in electrochemical sensors and biosensors.

Dates

Modify: 2023-08-16

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